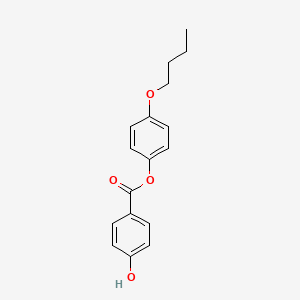

4-Butoxyphenyl 4-hydroxybenzoate

Descripción general

Descripción

4-Butoxyphenyl 4-hydroxybenzoate is a chemical compound with the molecular formula C17H18O4 . It is also known as 4-Hydroxybenzoic acid 4-butoxyphenyl ester . It is an ester of para-hydroxy benzoic acid .

Synthesis Analysis

4-Butoxyphenyl 4-hydroxybenzoate can be synthesized from 4-Hydroxybenzoic acid (4-HBA), which is a valuable intermediate for the synthesis of several bioproducts . Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . In Pseudarthrobacter phenanthrenivorans Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol .Molecular Structure Analysis

The molecular structure of 4-Butoxyphenyl 4-hydroxybenzoate is characterized by a molecular weight of 286.322 Da and a monoisotopic mass of 286.120514 Da .Physical And Chemical Properties Analysis

4-Butoxyphenyl 4-hydroxybenzoate has a density of 1.2±0.1 g/cm3, a boiling point of 456.5±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 80.4±0.3 cm3, a polar surface area of 56 Å2, and a molar volume of 244.8±3.0 cm3 .Aplicaciones Científicas De Investigación

Dermal Absorption and Metabolism

Research has shown that parabens, esters of 4-hydroxybenzoic acid like 4-butoxyphenyl 4-hydroxybenzoate, are hydrolyzed by carboxylesterases to 4-hydroxybenzoic acid during dermal absorption. These compounds are widely used as antimicrobial agents in various products. A study comparing human and minipig skin revealed that both species absorbed parabens to a similar extent and metabolized them to 4-hydroxybenzoic acid (Jewell et al., 2007).

Synthesis of Polyimides

In another application, a novel diamine 4-[(4'-butoxyphenoxy)carbonyl]phenyl-3",5"-diaminobenzoate (BCDA) was synthesized from 4-butoxyphenol and 4-hydroxybenzoic acid, leading to the creation of a series of polyimides. These polyimides demonstrated unique properties like glass transition temperature and solubility, highlighting their potential for industrial use (Li et al., 2006).

Environmental Analysis

A study developed a microemulsion electrokinetic chromatography method for selective and quantitative analysis of 4-hydroxybenzoates, demonstrating its applicability in environmental analysis, particularly for products containing 4-butoxyphenyl 4-hydroxybenzoate as a preservative (Mahuzier et al., 2001).

Enzymatic Oxidative Polymerization

4-Hydroxybenzoic acid derivatives, closely related to 4-butoxyphenyl 4-hydroxybenzoate, have been used in enzymatic oxidative polymerization to produce polyphenylene oxides. This process offers a unique approach to polymer synthesis, with potential applications in various industries (Ikeda et al., 1998).

Biotechnological Applications

4-Hydroxybenzoic acid, a component of 4-butoxyphenyl 4-hydroxybenzoate, has emerged as an intermediate for value-added bioproducts with applications in food, cosmetics, pharmacy, and more. Advances in synthetic biology and metabolic engineering have enabled the biosynthesis of 4-HBA for high-value bioproducts (Wang et al., 2018).

Analytical Chemistry

In analytical chemistry, 4-hydroxybenzoates are used as models to study the effects of UV radiation on skin cells. A study employed mass spectrometry to screen 4-hydroxybenzoates and their metabolites in human keratinocyte cells exposed to UV radiation (Lee et al., 2017).

Safety And Hazards

Direcciones Futuras

4-Hydroxybenzoic acid, a key intermediate in the synthesis of 4-Butoxyphenyl 4-hydroxybenzoate, has emerged as a promising platform for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc . Future research could focus on developing new compounds using 4-HBA .

Propiedades

IUPAC Name |

(4-butoxyphenyl) 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-2-3-12-20-15-8-10-16(11-9-15)21-17(19)13-4-6-14(18)7-5-13/h4-11,18H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPRZRJMGXDQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543106 | |

| Record name | 4-Butoxyphenyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxyphenyl 4-hydroxybenzoate | |

CAS RN |

70568-44-4 | |

| Record name | 4-Butoxyphenyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)

![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)